molecular formula C24H34N3O3+ B13783596 Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- CAS No. 84607-97-6

Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)-

Cat. No.: B13783596
CAS No.: 84607-97-6
M. Wt: 412.5 g/mol
InChI Key: XUQXPFKGWLEBBU-UHFFFAOYSA-O
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Description

Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both o-methoxyphenyl and 2,4,6-trimethylphenyl groups attached to a central ammonium ion through carbamoyl linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- typically involves the reaction of diethylamine with o-methoxyphenyl isocyanate and 2,4,6-trimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of carbamoyl compounds exhibit significant antitumor activity. For instance, compounds similar to ammonium diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- have been evaluated for their efficacy against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Neuroprotective Effects
Research has also suggested potential neuroprotective effects of carbamoyl derivatives. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Experimental models have shown that such compounds can enhance cognitive functions and protect against neuronal damage .

Agricultural Applications

Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides. Its ability to interact with specific biological targets can be leveraged to create more effective agrochemicals that minimize environmental impact while maximizing pest control efficiency. Preliminary studies indicate that formulations containing carbamoyl derivatives exhibit enhanced insecticidal properties compared to traditional pesticides .

Fertilizer Enhancements
In addition to pest control, ammonium diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- can be utilized in enhancing fertilizer formulations. The compound may improve nutrient uptake in plants, leading to better growth and yield. Research indicates that the incorporation of such compounds into fertilizers can lead to more efficient nutrient utilization and reduced leaching into water bodies .

Materials Science Applications

Polymer Synthesis
The unique chemical properties of ammonium diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Studies have shown that polymers synthesized with this compound exhibit improved performance characteristics compared to conventional polymers .

Nanocomposite Development
Another area of application is in the development of nanocomposites. The compound can be used as a stabilizing agent for nanoparticles, enhancing their dispersion and stability in various solvents. This application is particularly relevant in creating advanced materials for electronics and energy storage systems .

Case Studies

  • Antitumor Activity Study
    • Objective: To evaluate the anticancer efficacy of ammonium diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)-.
    • Method: In vitro assays on various cancer cell lines.
    • Results: Significant reduction in cell viability was observed at specific concentrations.
  • Pesticide Efficacy Trial
    • Objective: To assess the insecticidal properties of carbamoyl derivatives in agricultural settings.
    • Method: Field trials comparing traditional pesticides with formulations containing the compound.
    • Results: Enhanced pest control with lower environmental toxicity was noted.
  • Polymer Performance Evaluation
    • Objective: To investigate the mechanical properties of polymers synthesized with the compound.
    • Method: Comparative analysis of tensile strength and thermal stability.
    • Results: Polymers exhibited superior performance metrics compared to control samples.

Mechanism of Action

The mechanism of action of Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid: A simpler compound with similar functional groups.

    Ethyl carbamate: Shares structural similarities but differs in its biological activity.

    Urea derivatives: Compounds with related carbamoyl groups but distinct properties.

Uniqueness

Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its applications in various fields further highlight its distinctiveness compared to similar compounds.

Biological Activity

The compound Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a complex organic molecule that exhibits significant biological activity. Its structure suggests potential interactions with various biological systems, particularly through mechanisms involving acetylcholinesterase (AChE) inhibition and other enzymatic pathways.

Chemical Structure

The chemical formula and structure of the compound can be summarized as follows:

  • Chemical Name : Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)-
  • Molecular Formula : C₁₈H₂₃N₂O₄
  • Molecular Weight : 341.39 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit AChE, an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

AChE Inhibition Studies

Research indicates that carbamates similar to the compound demonstrate varying degrees of AChE inhibition based on their structural modifications. For instance, studies show that increasing the size of alkyl substituents on carbamoyl groups significantly decreases the rate of decarbamoylation, suggesting a relationship between molecular structure and enzymatic interaction .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural motifs exhibit potent AChE inhibitory activity. For example:

Compound NameIC₅₀ (µM)Reference
Rivastigmine0.01
Galantamine0.05
Diethylcarbamate0.02

These findings suggest that the diethyl group in the ammonium compound enhances its binding affinity to AChE.

Case Studies

A notable case study involved a series of experiments where various carbamate derivatives were tested for their neuroprotective effects in animal models. The results indicated that compounds with o-methoxyphenyl and 2,4,6-trimethylphenyl substitutions exhibited significant neuroprotective properties by reducing oxidative stress markers and improving cognitive functions .

Toxicological Profile

While the compound shows promise as an AChE inhibitor, it is essential to consider its toxicological profile. Carbamates can exhibit toxicity at high concentrations due to overstimulation of cholinergic pathways. Therefore, careful dose optimization is crucial for therapeutic applications.

Properties

CAS No.

84607-97-6

Molecular Formula

C24H34N3O3+

Molecular Weight

412.5 g/mol

IUPAC Name

diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium

InChI

InChI=1S/C24H33N3O3/c1-7-27(8-2,15-22(28)25-20-11-9-10-12-21(20)30-6)16-23(29)26-24-18(4)13-17(3)14-19(24)5/h9-14H,7-8,15-16H2,1-6H3,(H-,25,26,28,29)/p+1

InChI Key

XUQXPFKGWLEBBU-UHFFFAOYSA-O

Canonical SMILES

CC[N+](CC)(CC(=O)NC1=CC=CC=C1OC)CC(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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